1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid
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Overview
Description
1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical reactions and its role as a protecting group in organic synthesis.
Preparation Methods
The synthesis of 1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the nucleophilic addition of the amine to the Boc2O, forming the desired carbamate . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents like tetrahydrofuran (THF) and temperature control .
Chemical Reactions Analysis
1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research into its derivatives includes potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine by reducing its nucleophilicity, which allows for selective reactions at other functional groups. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the release of the free amine .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines and carbamates, such as:
N-Boc-protected amino acids: Commonly used in peptide synthesis.
Carbobenzoxy (Cbz) protected amines: Another protecting group used in organic synthesis.
Fmoc-protected amines: Used in solid-phase peptide synthesis due to its stability under basic conditions.
1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to linear or monocyclic Boc-protected compounds.
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-1-benzofuran-3,4'-piperidine]-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19)12-6-4-5-7-13(12)23-14(18)15(20)21/h4-7,14H,8-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVBEMXUNRGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(OC3=CC=CC=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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